molecular formula C21H23N B1634093 Taclamine

Taclamine

Cat. No.: B1634093
M. Wt: 289.4 g/mol
InChI Key: BFHGFZIDLRXFJE-UHFFFAOYSA-N
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Description

Historical Context of Taclamine Discovery and Initial Research Trajectories

This compound, also identified by the code AY-22,214, emerged from the laboratories of Ayerst, McKenna and Harrison Ltd. ncats.io. Its synthesis and stereochemistry were first detailed in a 1974 publication, which described two independent synthetic pathways to the molecule. At the time of its discovery, this compound was characterized as a novel psychotropic agent.

Initial research trajectories focused on its pharmacological effects on the central nervous system. Preclinical studies in animal models identified this compound as having properties characteristic of an anxiolytic, or anti-anxiety, agent. Further investigations revealed that this compound could antagonize the stress-induced turnover of noradrenaline and dopamine (B1211576) in the rat brain, without affecting serotonin (B10506) turnover ncats.io. This pointed towards a specific mechanism of action related to catecholaminergic systems.

A significant development in the early research of this compound was the synthesis of its thiophene (B33073) analogue, QM-7184. In contrast to this compound, QM-7184 displayed a neuroleptic profile in rodents, a class of drugs used to manage psychosis. Studies explicitly noted that this compound itself did not exhibit neuroleptic activity nih.gov. This comparative research helped to delineate the specific structure-activity relationships within this class of compounds and solidified the initial characterization of this compound as a non-neuroleptic, anxiolytic agent. The unique activity of this compound and its derivatives, such as the potent neuroleptic butaclamol, spurred further interest in its core chemical structure nih.govnih.gov.

Significance of this compound in Contemporary Chemical Biology and Pharmaceutical Sciences Research

While this compound was the subject of significant interest in the decades following its discovery, a review of scientific literature since the year 2000 indicates a decrease in its direct study. It is now primarily of interest from a historical and structural perspective, serving as a foundational molecule for a class of psychoactive compounds.

In contemporary chemical biology and pharmaceutical sciences, the significance of this compound lies in its role as a scaffold for the development of other centrally-acting agents. The research that differentiated the anxiolytic properties of this compound from the potent neuroleptic effects of its derivative, butaclamol, provided valuable insights into the structural requirements for targeting specific receptors in the central nervous system nih.gov. This body of work contributed to the broader understanding of how modifications to a core chemical structure can dramatically alter pharmacological activity.

Although direct research on this compound has waned, the foundational knowledge gained from its initial investigation continues to inform the design of new molecules targeting neurological and psychiatric disorders. Its primary contemporary role is that of a reference compound in the historical development of psychopharmacological agents.

Classification and General Research Interest in this compound as a Distinct Chemical Entity

This compound is classified as a pentacyclic isoquinoline (B145761) derivative. Its full chemical name is (±)-(4a,13b-trans)-2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo benzoinfo.comacademicjournals.orgcyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline ncats.io. The molecule possesses a complex, rigid, and fused ring system which has been a subject of interest for synthetic and medicinal chemists.

The general research interest in this compound as a distinct chemical entity stems from several key factors:

Novel Structure: Its multi-ring structure was novel at the time of its discovery and presented interesting synthetic challenges.

Pharmacological Profile: Its specific anxiolytic profile, distinct from the sedative and neuroleptic effects of other compounds, made it a valuable tool for studying the neurobiology of anxiety ncats.io.

Structure-Activity Relationship (SAR) Studies: The this compound scaffold has proven to be a versatile template for SAR studies. Minor chemical modifications to the this compound structure have resulted in compounds with widely different pharmacological profiles, such as the potent D2 dopamine receptor antagonist (+)-butaclamol nih.gov. This has made the core structure a subject of academic interest for understanding how molecular architecture dictates biological function.

CNS Depressant and Anti-inflammatory Activity: this compound has also been noted for its properties as a central nervous system depressant and as an anti-inflammatory agent, further broadening its initial research appeal ncats.io.

The research on this compound and its analogues has contributed to the fundamental understanding of how chemical structure translates into specific pharmacological effects within the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene

InChI

InChI=1S/C21H23N/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18/h1-2,5-9,19-20H,3-4,10-14H2

InChI Key

BFHGFZIDLRXFJE-UHFFFAOYSA-N

SMILES

C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1

Canonical SMILES

C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Taclamine

Established Synthetic Pathways for Taclamine Core Structures

The core structure of this compound can be accessed through distinct synthetic routes, highlighting the versatility of organic synthesis in constructing complex molecular scaffolds.

Robinson Annulation Variants in this compound Synthesis

A notable pathway for forming the this compound core involves a variant of the Robinson annulation reaction. This reaction is a powerful method in organic chemistry for constructing six-membered rings, typically through a sequential Michael addition followed by an intramolecular aldol (B89426) condensation guidetopharmacology.orgtargetmol.cnwikipedia.orgorganic-chemistry.orgbyjus.comchemistrysteps.comlibretexts.org. In the context of this compound synthesis, this variant involves the reaction of an imine, specifically imine 97, with methyl vinyl ketone (PubChem CID: 6570) fishersci.nlfishersci.cathegoodscentscompany.comuni.lunih.gov. This reaction primarily yields a key ketone intermediate, referred to as ketone 98, which serves as a precursor for this compound fishersci.atuni.lu. The Robinson annulation typically proceeds by the deprotonation of a ketone to form an enolate nucleophile, which then undergoes a conjugate addition to an α,β-unsaturated ketone (Michael addition). The resulting Michael adduct, often a 1,5-diketone, then undergoes an intramolecular aldol condensation, followed by dehydration, to form a cyclohexenone ring guidetopharmacology.orgwikipedia.orgorganic-chemistry.orglibretexts.org.

Dithiolane Derivative Formation in this compound Synthesis

Another established method for synthesizing this compound involves the formation and subsequent manipulation of a dithiolane derivative. This pathway starts from the aforementioned ketone intermediate, ketone 98. The reaction involves the formation of a dithiolane derivative using 1,2-ethanedithiol (B43112) (PubChem CID: 10902) fishersci.atfishersci.casigmaaldrich.comuni.lunih.gov in the presence of boron trifluoride (BF3). Dithiolanes are cyclic thioacetals, commonly formed from carbonyl compounds (like ketones) and 1,2-ethanedithiol. Following the formation of the dithiolane derivative, a desulfurization step is carried out using Raney nickel. This reductive process effectively removes the sulfur atoms from the dithiolane ring, leading to the formation of the this compound core structure fishersci.atuni.lu.

The synthetic steps for this compound core formation can be summarized in the following table:

Synthetic PathwayKey Reagents/ReactantsIntermediate(s)Product(s) / OutcomeReference
Robinson Annulation VariantImine 97, Methyl Vinyl Ketone (PubChem CID: 6570)Ketone 98Ketone 98 (Major Product), leading to this compound fishersci.atuni.lu
Dithiolane Derivative FormationKetone 98, 1,2-Ethanedithiol (PubChem CID: 10902), BF3Dithiolane DerivativeThis compound (after Raney Nickel Desulfurization) fishersci.atuni.lu

Other Relevant Cycloaddition and Condensation Reactions for this compound Analogues

While the Robinson annulation and dithiolane formation are specific to the this compound core, other cycloaddition and condensation reactions are broadly relevant for the synthesis of its analogues. These methodologies allow for the construction of diverse heterocyclic systems that can mimic or modify the structural features of this compound. For instance, the thiophene (B33073) analogue of this compound, known as QM-7184, has been synthesized, demonstrating the possibility of incorporating different heteroatoms and ring systems into the core structure medkoo.comnih.govchemicalbook.com. The synthesis and pharmacological evaluation of QM-7184, which exhibits a neuroleptic profile, highlight the utility of such modifications in exploring new chemical entities medkoo.comnih.gov.

General examples of such reactions in organic synthesis include [3+2] cycloadditions, which are powerful for forming five-membered heterocycles, and various condensation reactions like the Knoevenagel or Guareschi–Thorpe condensations, which are used to build more complex cyclic and polycyclic compounds organic-chemistry.orgbyjus.comuni.luijnc.irwikipedia.orgnih.govlibretexts.orgmdpi.com. These methods provide a toolkit for chemists to introduce structural variations and explore new chemical spaces around the this compound scaffold.

Strategies for this compound Analog Design and Synthesis

The development of this compound analogues involves systematic approaches to modify its structure, aiming to achieve specific chemical or biological properties.

Rational Design Principles for this compound Derivatives

Rational design in medicinal chemistry involves the deliberate planning of molecular structures to achieve desired characteristics, often based on an understanding of structure-activity relationships (SAR) or target interactions nih.govijnc.irwikipedia.orgresearchgate.netwikipedia.orgcambridge.orgbrainly.commdpi.comnih.gov. For this compound derivatives, rational design principles would focus on systematically altering specific parts of the polycyclic scaffold to investigate how these changes impact its properties. This could involve modifying the aromatic rings, the nitrogen-containing bridge, or appending new functional groups. The aim is to create compounds with enhanced properties, such as improved synthetic accessibility, altered conformational preferences, or modified interactions with biological systems. The exploration of tricyclic antidepressants, for example, often involves understanding how structural modifications influence their pharmacological profiles ijnc.irwikipedia.orgresearchgate.net.

Targeted Chemical Modifications and Functionalization of this compound

Targeted chemical modifications involve precise alterations to the existing this compound structure or its key intermediates. A direct example of such functionalization is the synthesis of Butaclamol (PubChem CID: 37459) wikipedia.orgguidetopharmacology.orguni.luiiab.menih.gov from ketone 98, a precursor to this compound. The addition of tert-butyl lithium to ketone 98 leads to the formation of Butaclamol, demonstrating how specific reagents can introduce bulky substituents and modify the molecular architecture fishersci.atuni.lu.

Beyond this specific example, general strategies for chemical modification and functionalization can be applied to the this compound core or its derivatives. These include:

Alkylation and Acylation: Introducing alkyl chains or acyl groups to nitrogen atoms or other reactive sites to modify lipophilicity or introduce new points of attachment.

Halogenation: Incorporating halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic rings, which can influence electronic properties and metabolic stability.

Hydroxylation and Etherification: Adding hydroxyl groups or forming ether linkages to alter polarity and hydrogen bonding capabilities.

Spirocyclic Additions: As seen with Butaclamol, the formation of spiro centers can significantly impact the three-dimensional arrangement of the molecule.

These modifications allow for a systematic exploration of the chemical space around this compound, providing insights into how structural changes correlate with various properties. The availability of ketone 98, as a versatile intermediate, is crucial for preparing more highly functionalized derivatives fishersci.atuni.lu.

Green Chemistry Approaches in this compound Synthesis Research

While specific detailed research focusing solely on green chemistry approaches for this compound synthesis is not extensively documented in publicly available literature, the principles of green chemistry offer a framework for designing more environmentally benign synthetic routes mdpi.comwikipedia.orgresearchgate.net. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product wikipedia.org.

Potential applications of green chemistry principles to this compound synthesis could involve:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste acs.org.

Safer Solvents and Auxiliaries: Exploring the use of less hazardous or non-hazardous solvents, such as water or supercritical carbon dioxide, or solvent-free conditions, to reduce environmental impact and improve safety wikipedia.orgresearchgate.net.

Energy Efficiency: Optimizing reaction conditions to minimize energy requirements, potentially by conducting reactions at ambient temperature and pressure, or by utilizing alternative energy sources like microwave or ultrasonic irradiation mdpi.comwikipedia.orgresearchgate.netacs.org.

Catalysis: Developing and employing highly selective and efficient catalytic systems, including heterogeneous or biocatalysts, to reduce the need for stoichiometric reagents and harsh reaction conditions mdpi.comwikipedia.org.

Waste Prevention: Implementing strategies that prevent waste generation rather than treating or cleaning up waste after it has been formed acs.org.

Synthetic Characterization of this compound Intermediates and Final Products

The characterization of this compound and its intermediates is crucial for confirming their chemical structure, purity, and stereochemistry. Early synthetic reports on this compound hydrochloride detail the characterization of both intermediates and the final product cdnsciencepub.comcdnsciencepub.com.

One of the synthetic pathways described involves the condensation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethylamine with δ-valerolactone to yield a hydroxyamide intermediate. This intermediate, upon treatment with phosphorus oxychloride, undergoes a double cyclization to afford a pentacyclic pyridoisoquinolinium salt cdnsciencepub.com. This salt is a key intermediate, and its reduction leads to this compound.

Characterization techniques employed for this compound and its isomers include:

Infrared (IR) Spectroscopy: IR spectra of the free bases of this compound isomers have been used for characterization, although weak absorption in certain regions might limit their utility for specific structural assignments cdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Configurational assignments of this compound and its isomers, particularly the 4a,13b-cis and 4a,13b-trans forms, have been made on the basis of NMR spectral interpretations cdnsciencepub.comresearchgate.netresearchgate.net.

Oxidation Studies: The isomeric nature of different reduction products of the pyridoisoquinolinium salt intermediate was confirmed by their oxidation back to the common precursor, the pyridoisoquinolinium salt cdnsciencepub.com. This chemical transformation provides evidence for the structural relationship between the isomers.

Elemental Analysis: Elemental analysis (C, H, N, Cl) is used to confirm the empirical formula of the synthesized compounds, including this compound free base and its hydrochloride salt cdnsciencepub.com.

Melting Point Determination: The melting points of the purified this compound hydrochloride and its intermediates serve as a crucial physical constant for identity and purity verification cdnsciencepub.com. For instance, this compound hydrochloride has a melting point of 270-272°C after recrystallization from isopropanol-acetone cdnsciencepub.com.

Table 1: Analytical Data for this compound Free Base and Hydrochloride Salt cdnsciencepub.com

CompoundFormulaCalculated (%) C, H, N (Cl)Found (%) C, H, N (Cl)Melting Point (°C)
This compound Free BaseC₂₁H₂₃NC: 87.15, H: 8.01, N: 4.84C: 87.46, H: 8.13, N: 4.63-
This compound HydrochlorideC₂₁H₂₃N·HClC: 77.40, H: 7.42, N: 4.30, Cl: 10.88C: 77.56, H: 7.52, N: 4.30, Cl: 10.92270-272

Molecular Mechanisms and Pharmacological Targets of Taclamine

Investigation of Taclamine's Interaction with Biological Macromolecules

The study of this compound's interaction with biological macromolecules primarily focuses on receptor binding affinities and enzyme interaction kinetics, often drawing parallels or contrasts with its structural analogues.

Receptor Binding Affinities and Selectivity Profiles of this compound Analogues

The investigation into the receptor binding profiles of this compound and its analogues reveals varying degrees of affinity and selectivity across different receptor systems.

While specific detailed data on this compound's direct interaction with dopaminergic receptors are not extensively reported, research on its thiophene (B33073) analogue, QM-7184 (PubChem CID 131295), provides relevant insights. QM-7184 has been shown to block striatal dopaminergic receptors and displace [3H]spiperone binding, indicating its activity within the dopaminergic system. Notably, QM-7184 exhibits a neuroleptic profile in rodents, a characteristic explicitly stated to be at variance with the prototype this compound, suggesting that this compound itself does not possess significant neuroleptic activity nih.gov. This implies that this compound's direct interaction with dopaminergic receptors, in a clinically relevant context, may be minimal or absent compared to its analogue.

Dopamine (B1211576) receptors, broadly categorized into D1-like (D1R, D5R) and D2-like (D2R, D3R, D4R) receptors, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including motor functions, cognition, and addiction nih.govjinpanlab.com. Ligand binding to these receptors involves complex interactions with specific residues within the binding pocket, and even minor structural changes in ligands can significantly alter their pharmacological profiles, including affinity and efficacy nih.govjinpanlab.comncats.io.

Similar to dopaminergic receptor interactions, direct comprehensive data on this compound's binding to alpha-adrenergic receptors are limited. However, the thiophene analogue QM-7184 demonstrates a high affinity for alpha-noradrenergic receptors nih.gov. This finding, again, stands in contrast to the reported lack of neuroleptic activity for this compound itself nih.gov.

Alpha-adrenergic receptors, which respond to endogenous neurotransmitters like epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline), are involved in a wide range of physiological effects, such as vasoconstriction and pupil dilation researchgate.netthe-eye.eu. Ligand binding to these receptors typically involves polar interactions with conserved aspartate residues and aromatic interactions with phenylalanine residues, among others the-eye.eunih.gov.

Dopaminergic Receptor Ligand Interactions of this compound Analogues

Enzyme Interaction Kinetics and Mechanisms of this compound and Related Compounds

The study of enzyme interactions involving this compound largely refers to its structural analogue, Tacrine, a compound with well-documented enzyme inhibitory properties.

Tacrine (tetrahydroaminoacridine, THA; PubChem CID 1935), a recognized structural analogue of this compound, is a potent, reversible, and non-competitive inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibitory action leads to a decrease in the breakdown of acetylcholine (B1216132), thereby prolonging its synaptic actions.

Studies have characterized Tacrine's inhibitory potency:

Tacrine demonstrates an IC50 of 160 ± 10 nM for purified bovine caudate AChE.

Tacrine hydrochloride (PubChem CID 2723754) has been reported to inhibit AChE with an IC50 of 31 nM and BuChE with an IC50 of 26.5 nM.

The mechanism of Tacrine's interaction with AChE involves binding primarily to a hydrophobic area located outside the enzyme's catalytic site. This binding can also enhance the effect of Ca2+ binding to separate "accelerator" sites on the enzyme. Tacrine exhibits complex effects on acetylcholinesterase, leading to reversible but non-competitive inhibition.

Numerous Tacrine analogues have been synthesized and evaluated to explore their cholinesterase inhibitory activities, with some exhibiting enhanced potency and selectivity. For instance, certain halogenated derivatives of Tacrine have shown greater potency and selectivity for AChE compared to Tacrine itself. Homodimeric Tacrine congeners and chiral bis(7)-Tacrine analogues (e.g., Bis-7-tacrine, PubChem CID 9549196) have demonstrated potent inhibition of both AChE and BuChE in the nanomolar concentration range, with some compounds showing selectivity for AChE.

Table 1: Cholinesterase Inhibition Data for Tacrine

CompoundEnzyme TargetIC50 (nM)SelectivityReference
TacrineBovine Caudate AChE160 ± 10N/A
Tacrine HClAChE31N/A
Tacrine HClBuChE26.5N/A
Tacrine AnaloguesAChE / BuChE (various)NanomolarVariable

Specific investigations into other enzyme systems directly targeted by this compound are not extensively detailed in the provided search results. However, Tacrine, as a related compound, has been noted to interact with other enzyme systems beyond cholinesterases. Tacrine has been reported to inhibit monoamine oxidase (MAO) activity and the neuronal reuptake of serotonin (B10506) and dopamine. Additionally, Tacrine hydrochloride may inhibit the reuptake of catecholamines and serotonin.

Understanding enzyme interaction kinetics involves analyzing parameters such as Michaelis constant (Km) and inhibition constants (Ki), which describe the affinity of an enzyme for its substrate and the potency of an inhibitor, respectively. Enzyme mechanisms, including substrate binding order, product release rates, and the involvement of cofactors, significantly influence kinetic properties.

Cholinesterase Interaction Studies (referencing Tacrine as a structural analogue)

Ion Channel Modulation and Ligand-Gated Channels Studies for this compound

Ion channels are broadly categorized by their gating mechanism and the specific ions they conduct wikipedia.org. These include voltage-gated ion channels (e.g., calcium, potassium, sodium, chloride channels) and ligand-gated ion channels wikipedia.org. Ligand-gated ion channels (LGICs), also known as ionotropic receptors, open in response to the binding of a chemical messenger, such as a neurotransmitter, allowing ions like Na⁺, K⁺, Ca²⁺, and/or Cl⁻ to pass through the membrane wikipedia.org. This ion flow can lead to either depolarization for excitatory responses or hyperpolarization for inhibitory responses wikipedia.org.

The modulation of ion channels is a dynamic process, with mechanisms ranging from direct coupling, as seen in nicotinic acetylcholine receptors, to covalent modifications like protein phosphorylation, which can induce longer-lasting functional changes nih.gov. Neuromodulators, through G-protein coupled receptor signaling cascades, can also control the activity of ion channels, impacting processes such as action potential initiation, propagation, and neurotransmitter release frontiersin.org.

While the search results indicate that this compound has been investigated in the context of its neuroleptic profile and its interaction with dopaminergic receptors, specific detailed studies directly linking this compound to the modulation of ion channels or ligand-gated channels were not extensively detailed in the provided snippets researchgate.netethernet.edu.et. However, the general principle that pharmacological agents can interact with ion channels, including LGICs, is well-established, making them promising targets for therapeutic development ontosight.aidrugbank.commdpi.comnih.govfrontiersin.org.

Cellular Pathway Perturbations Induced by this compound

Cellular pathway perturbations refer to the alterations in the normal functioning of biological pathways within cells, often in response to external stimuli like chemical compounds. These perturbations can be studied through various 'omics' approaches, including transcriptomics (gene expression), proteomics (protein alterations), and metabolomics (metabolic changes) mdpi.comnih.govnih.gov.

Signal transduction cascades are fundamental cellular processes where extracellular signals are converted into intracellular responses, often involving a series of protein phosphorylations nih.govyoutube.com. These cascades regulate crucial cellular activities such as proliferation, differentiation, survival, and cell death nih.gov. Examples include the Ras-Raf-MEK-ERK pathway, which is typically stimulated by mitogens and growth factors, and pathways involving Rho family p21 proteins, activated by cytokines, hormones, and stress nih.gov.

The modulation of signal transduction pathways by chemical compounds is a key area of pharmacological research nih.gov. For instance, natural compounds have been shown to affect various signaling pathways, including NF-κB, MAPK, Wnt, Notch, Akt, and p53, leading to effects like cell cycle arrest and apoptosis in cancer cells nih.gov. While the provided information broadly discusses signal transduction and its importance in drug action, specific details on how this compound directly modulates particular signal transduction cascades were not explicitly found in the search results. However, its potential as a pharmaceutical agent implies such interactions are being explored ontosight.ai.

Preclinical models, including cell lines and animal models (e.g., mouse models), are crucial for assessing a compound's efficacy, toxicity, and pharmacokinetics ontosight.aimdpi.com. Gene expression profiling, often through transcriptomics, analyzes changes in mRNA levels, while proteomic analysis investigates alterations in protein abundance and modifications mdpi.comnih.govnih.govnih.govnih.gov. These 'omics' approaches can unveil novel molecular mechanisms and identify biomarkers related to disease development or progression mdpi.comnih.gov.

Studies in preclinical models have demonstrated how compounds can induce significant changes in gene and protein expression. For example, research on non-small cell lung cancer in preclinical models has shown that EGFR-TKI treatment can lead to changes in gene expression, including a decrease in EGFR expression at both mRNA and protein levels, and that gene overexpression can be related to epigenetic alterations nih.gov. Proteomic studies in mouse models of neurodegenerative diseases have identified changes in protein levels that mimic disease-relevant changes in humans, highlighting the value of these models for understanding disease pathobiology and potential therapeutic interventions nih.govnih.govbiorxiv.org.

While the search results confirm the importance of gene expression and proteomic studies in preclinical models nih.govnih.govnih.govnih.govbiorxiv.orgjax.orgjax.org, specific data on this compound's impact on gene expression and proteomic alterations in preclinical models were not directly provided in the retrieved snippets. The provided citations researchgate.netnih.gov for this section in the original prompt did not directly link to this compound's gene expression or proteomic alterations but rather to general concepts of metabolomic profiling and a different compound's anti-HIV activity.

Metabolomic profiling involves the comprehensive analysis of small molecule metabolites within biological systems nih.govthermofisher.com. This approach provides insights into metabolic pathways disrupted by compounds and can identify early biomarkers of toxicity or efficacy nih.govthermofisher.commdpi.com. Techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are commonly used for metabolic profiling in drug discovery and toxicology nih.govthermofisher.com.

Preclinical metabolomics studies are utilized to investigate biochemical changes resulting from pharmacological responses to potential drug candidates thermofisher.com. For instance, metabolomic profiling has been used to understand the mechanisms of compound toxicity, such as with acetaminophen, and to identify early metabolic biomarkers mdpi.com. Alterations in metabolite levels, such as citrate, choline, glutamate, taurine, and sarcosine, in bodily fluids or tissue biopsies have been correlated with disease progression in preclinical models nih.gov. Pharmacometabolomics, an emerging field, uses metabolic profiles to predict drug treatment and therapy outcomes, contributing to personalized medicine nih.gov.

Similar to the gene expression and proteomic sections, while the methodology and significance of metabolomic profiling in preclinical models are well-established nih.govthermofisher.commdpi.com, specific data or detailed research findings on this compound's effects on metabolomic profiles in preclinical models were not explicitly found in the provided search results. The citations researchgate.netnih.gov for this subsection in the original prompt referred to general metabolomic profiling in prostate cancer and anti-HIV activity of a different compound, respectively.

Structure Activity Relationship Sar Studies of Taclamine and Analogues

Elucidation of Pharmacophoric Requirements for Taclamine Activity

The pharmacophoric requirements for this compound activity are derived from observations of its behavior and that of its analogues in biological systems.

This compound (compound 20) has been identified as a non-sulfur containing hit in research focused on compounds that enhance high-density lipoprotein (HDL) properties. Based on the common structural elements of such non-sulfur containing compounds, including this compound, a pharmacophore has been generated. This pharmacophore subsequently led to the identification of a series of novel tricyclic imidazoisoquinolone structures nih.gov. This indicates that certain core structural motifs present in this compound are crucial for its contribution to this specific biological activity.

A notable analogue of this compound is QM-7184 (PubChem CID 131295). This compound itself does not exhibit neuroleptic activity. However, QM-7184, a derivative of this compound, demonstrates a neuroleptic profile in rodents nih.gov. This stark difference in biological activity between this compound (C21H23N) researchgate.net and QM-7184 (C19H21NS) researchgate.net highlights that specific structural alterations can introduce or abolish certain pharmacological effects. The precise structural motifs responsible for the neuroleptic activity of QM-7184, and their absence in this compound, are key areas for further investigation.

The differing pharmacological profiles between this compound and its derivative QM-7184 underscore the significant influence of substituent effects on molecular recognition and functional response. The modification from this compound to QM-7184, involving changes in the molecular formula from C21H23N to C19H21NS, leads to the emergence of neuroleptic activity in QM-7184, which is absent in the parent this compound nih.govresearchgate.net. This demonstrates that even seemingly subtle changes in the chemical structure, such as the incorporation of a sulfur atom and alterations in the carbon and nitrogen framework, can profoundly impact how the molecule interacts with biological targets and elicits a functional response.

The comparative biological activity of this compound and its derivative QM-7184 is summarized in the table below:

Compound NamePubChem CIDMolecular FormulaNeuroleptic Activity
This compound76968506C21H23NAbsent
QM-7184131295C19H21NSPresent

Key Structural Motifs Correlating with Biological Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between chemical structure and biological activity.

As of the current review of available literature, specific QSAR studies or derived equations focusing solely on the this compound series (this compound and its direct analogues) were not extensively detailed in the provided search results. While QSAR methodologies are widely applied in medicinal chemistry for various compound classes, including Tacrine derivatives pharmacy180.com, a dedicated body of work on QSAR equations for this compound and its specific analogues was not identified.

Similarly, comprehensive information regarding the application of three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), specifically to the this compound series, was not found in the search results. Most discussions of 3D-QSAR and CoMFA were in the context of other chemical scaffolds or Tacrine derivatives. The absence of detailed public data suggests that these advanced modeling techniques may not have been widely published for this compound and its direct analogues.

Development and Validation of QSAR Equations

Design and Synthesis of Novel this compound Derivatives Based on SAR Insights

The existence of QM-7184 as a "new drug derived from this compound" nih.gov serves as an example of the design and synthesis of novel this compound derivatives. The observed shift in pharmacological profile, from non-neuroleptic this compound to neuroleptic QM-7184, indicates that structural modifications were undertaken to achieve a distinct functional outcome nih.gov. While the specific SAR insights that precisely guided the design of QM-7184 are not explicitly detailed in the provided information, the resulting change in activity demonstrates that targeted synthesis efforts can lead to derivatives with altered biological properties. This highlights the potential for rational design based on observed SAR, even if the underlying molecular mechanisms are not fully elucidated in public domain sources.

Advanced Analytical and Spectroscopic Characterization of Taclamine

High-Resolution Mass Spectrometry for Molecular Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing its elemental composition with high accuracy mdpi.com. For Taclamine (C₂₁H₂₃N), HRMS would be instrumental in confirming its molecular formula and identifying potential impurities. The technique offers superior resolution and mass accuracy, which is crucial for distinguishing compounds with very similar nominal masses (isobars) mdpi.comwiley.com.

In the characterization of this compound, HRMS, particularly techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS, would yield precise mass measurements, allowing for the unambiguous assignment of its molecular formula. This precision is vital for verifying the synthetic product and identifying any by-products or contaminants present, even at trace levels mdpi.comwiley.com. Impurity profiling using HRMS involves detecting ions corresponding to compounds other than the main analyte, determining their exact masses, and subsequently inferring their elemental compositions. This is essential for quality control and understanding the chemical purity of this compound samples nih.gov.

Expected Data from HRMS for this compound: While specific data for this compound was not found in the provided search results, a typical HRMS analysis would yield a molecular ion peak with an exact mass (m/z) value that precisely matches the theoretical mass of C₂₁H₂₃N. The deviation between the observed and theoretical mass would be reported in parts per million (ppm), indicating the accuracy of the measurement.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (Hypothetical)

ParameterValue (Expected for C₂₁H₂₃N)
Molecular FormulaC₂₁H₂₃N
Theoretical Mass289.18305 Da nih.gov
Observed Mass (m/z)289.18305 ± 0.00001 Da
Mass Accuracy (ppm)< 5 ppm
Ionization ModeESI (+)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules like this compound emory.edursc.orgresearchgate.netweebly.com. It provides detailed information about the connectivity of atoms, the number of equivalent nuclei, and their chemical environments within a molecule weebly.comlibretexts.org.

One-Dimensional and Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information. ¹H NMR reveals the number of different proton environments, their relative ratios (integration), and their coupling patterns, which indicate neighboring protons libretexts.org. ¹³C NMR, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), identifies different carbon environments and the number of attached protons (CH₃, CH₂, CH, or quaternary carbons) libretexts.org.

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, resolving ambiguities in 1D spectra, and confirming the molecular skeleton emory.eduhuji.ac.ilyoutube.com.

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are coupled to each other through two or three bonds (vicinal or geminal couplings) huji.ac.ilprinceton.edu. For this compound, COSY would map out the proton spin systems, identifying adjacent protons within aliphatic and aromatic regions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D experiments correlate protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations) huji.ac.ilyoutube.comprinceton.edu. An HMQC or HSQC spectrum of this compound would directly link each proton signal to its corresponding carbon, providing assignments for CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range heteronuclear correlations, typically between protons and carbons separated by two, three, or occasionally four bonds huji.ac.ilyoutube.comprinceton.edu. HMBC is vital for establishing connectivity across quaternary carbons or between different molecular fragments in this compound, providing critical information for building the full molecular structure.

NOESY (Nuclear Overhauser Effect SpectroscopY): A homonuclear 2D experiment that detects through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, regardless of whether they are directly bonded huji.ac.ilprinceton.edu. For this compound, NOESY would provide insights into the three-dimensional conformation and relative stereochemistry, particularly useful for rigid or conformationally restricted parts of the molecule.

Expected Data from NMR for this compound: While specific data is not available, a comprehensive NMR study of this compound would involve a table of chemical shifts (δ in ppm), coupling constants (J in Hz), and observed correlations from 2D experiments.

Table 2: Illustrative ¹H NMR Chemical Shifts and Multiplicities for this compound (Hypothetical)

δ (ppm)MultiplicityIntegrationAssignment (Hypothetical)
7.0-7.5m4HAromatic protons
3.5-4.0m2HProtons near nitrogen
2.0-2.5m4HAliphatic CH₂
1.0-1.5m13HOther aliphatic protons

Table 3: Illustrative ¹³C NMR Chemical Shifts for this compound (Hypothetical)

δ (ppm)Type (from DEPT)Assignment (Hypothetical)
120-140C, CHAromatic carbons
50-60CH₂, CHCarbons near nitrogen
20-40CH₂, CH, CH₃Aliphatic carbons

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for characterizing the atomic-level structure and dynamics of solid materials, including pharmaceutical compounds like this compound, especially when single crystals are difficult to obtain or when studying amorphous forms wikipedia.orgpreprints.orgeuropeanpharmaceuticalreview.com. Unlike solution NMR, ssNMR can provide information on crystal packing, polymorphism, and molecular mobility in the solid state wikipedia.orgeuropeanpharmaceuticalreview.com.

For this compound, ssNMR could be applied to:

Polymorph Identification: Different crystalline forms (polymorphs) of this compound would exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformations europeanpharmaceuticalreview.com.

Amorphous Characterization: If this compound exists in an amorphous state, ssNMR can provide insights into its local structure and molecular dynamics, which are critical for understanding stability and formulation properties preprints.orgeuropeanpharmaceuticalreview.com.

Quantitative Analysis: ssNMR can be used for quantitative analysis of different forms (e.g., crystalline vs. amorphous content) within a sample europeanpharmaceuticalreview.com.

Dynamics: Relaxation times measured by ssNMR can provide information about the mobility of molecules within the solid matrix europeanpharmaceuticalreview.com.

Expected Data from Solid-State NMR for this compound: Specific ssNMR spectra for this compound are not available. However, such data would typically include ¹³C and possibly ¹⁵N ssNMR spectra, showing distinct chemical shifts and linewidths that are sensitive to the solid-state environment and molecular conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information on the functional groups present in a molecule and can be used for conformational studies edinst.comspectroscopyonline.com. Both techniques analyze how molecular bonds vibrate when interacting with light, but they have different selection rules edinst.com.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, causing transitions to higher vibrational energy levels edinst.com. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration edinst.com. IR spectra are particularly sensitive to polar bonds and hetero-nuclear functional groups (e.g., C=O, O-H, N-H, C-N) . For this compound, IR would help identify characteristic stretching and bending vibrations of its aromatic rings, C-N bonds, and C-H bonds in both aromatic and aliphatic regions.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of incident light, where the scattered light has a shifted wavelength corresponding to molecular vibrations edinst.com. For a vibration to be Raman active, there must be a change in the polarizability of the molecule during the vibration edinst.com. Raman is particularly sensitive to non-polar bonds and symmetric vibrations (e.g., C-C, C=C, C≡C bonds, and ring breathing modes) . For this compound, Raman spectroscopy would complement IR by providing information on symmetric stretches of its carbon skeleton, especially within the polycyclic aromatic system.

Together, IR and Raman spectroscopy offer a comprehensive vibrational fingerprint of this compound, aiding in functional group identification, confirmation of structural motifs, and potentially revealing conformational preferences or polymorphic forms in the solid state edinst.comspectroscopyonline.com.

Expected Data from Vibrational Spectroscopy for this compound: Specific IR and Raman spectra for this compound are not available. However, a typical analysis would involve identifying characteristic peaks and assigning them to specific functional groups or vibrational modes.

Table 4: Illustrative Vibrational Spectroscopy Data for this compound (Hypothetical)

TechniqueWavenumber (cm⁻¹)Assignment (Hypothetical)
IR3000-3100Aromatic C-H stretch
2850-2950Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1000-1200C-N stretch
Raman1600-1580Aromatic ring breathing
1000-1030C-C skeletal vibrations

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100-900 nm) azooptics.com. This technique provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores azooptics.comuzh.chiajps.com.

For this compound, with its polycyclic aromatic system, UV/Vis spectroscopy would show characteristic absorption bands arising from π→π* and n→π* electronic transitions azooptics.comiajps.com. The position (λmax) and intensity (molar absorptivity, ε) of these absorption peaks are indicative of the extent of conjugation and the presence of specific chromophoric groups azooptics.comupi.edu.

UV/Vis spectroscopy is also widely used for quantitative analysis, based on the Beer-Lambert Law (A = εbc), where absorbance (A) is directly proportional to the molar absorptivity (ε), path length (b), and concentration (C) azooptics.comiajps.comupi.edu. This allows for the determination of this compound's concentration in solution, which is essential for formulation and analytical purposes. While less useful for qualitative structural elucidation of organic compounds compared to NMR or MS due to broad and less distinct spectra, it can confirm the presence of a known compound by matching its spectrum to a reference libretexts.org.

Expected Data from UV/Vis Spectroscopy for this compound: Specific UV/Vis data for this compound was not found. However, a typical UV/Vis spectrum for a compound with an extended aromatic system would show absorption maxima in the UV region.

Table 5: Illustrative UV/Vis Spectroscopic Data for this compound (Hypothetical)

ParameterValue (Hypothetical)
λmax (nm)260, 280, 300
Molar Absorptivity (ε)High (e.g., >10000 L mol⁻¹ cm⁻¹)
SolventMethanol

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids libretexts.orgwikipedia.org. This technique involves diffracting X-rays off a crystal lattice, and by measuring the angles and intensities of the diffracted beams, a crystallographer can produce a three-dimensional electron density map from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined libretexts.orgwikipedia.orgnih.gov.

For this compound, if suitable single crystals can be grown, X-ray crystallography would provide the most accurate and detailed structural information, including its absolute configuration and conformational details in the solid state xtalpi.com. This is particularly valuable for understanding the subtle structural features that might influence its physical and chemical properties.

In cases where single crystals are difficult to obtain, powder X-ray diffraction (PXRD) can be used. Although PXRD typically provides less detailed structural information than single-crystal X-ray diffraction, it is invaluable for identifying crystalline phases, polymorphs, and assessing the crystallinity of a bulk sample wikipedia.orgrsc.org. PXRD data, when combined with other techniques like solid-state NMR and computational methods, can sometimes lead to the determination of complex crystal structures even without single crystals rsc.org.

Expected Data from X-ray Crystallography for this compound: Specific X-ray crystallography data for this compound is not available. However, such data would typically include unit cell parameters, space group, and atomic coordinates, which are then used to visualize the 3D structure.

Table 6: Illustrative X-ray Crystallography Data for this compound (Hypothetical)

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å
β = X°
Z (molecules/unit cell)4
R-factor< 5%

Hyphenated Techniques in this compound Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering enhanced sensitivity, selectivity, and structural elucidation for complex mixtures researchgate.netresearchgate.net. These methods are crucial for identifying unknown compounds, quantifying trace components, and analyzing complex biological or environmental samples researchgate.netresearchgate.netcreative-proteomics.comresearchgate.netlibretexts.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that couples the separation efficiency of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry researchgate.netcreative-proteomics.com. This technique is particularly well-suited for the analysis of non-volatile, thermally labile, or high molecular weight compounds, making it highly applicable for pharmaceutical compounds like this compound researchgate.netcreative-proteomics.com.

Principles and Application to this compound: In an LC-MS/MS system, a sample containing this compound would first undergo chromatographic separation in the liquid chromatography unit. This involves passing the sample through a stationary phase (e.g., a C18 column) using a mobile phase, separating this compound from other components based on its physicochemical properties such as polarity and hydrophobicity creative-proteomics.comlibretexts.orgbio-rad.com. The separated this compound then enters the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI, which is common for pharmaceutical compounds). The first mass spectrometer (MS1) selects the precursor ion of this compound (its molecular ion, typically [M+H]⁺). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2) researchgate.netcreative-proteomics.com.

The fragmentation pattern obtained from MS/MS provides highly specific structural information, acting as a "fingerprint" for this compound. This allows for unambiguous identification and differentiation from co-eluting compounds or isomers researchgate.netcreative-proteomics.com. For quantitative analysis, Multiple Reaction Monitoring (MRM) is commonly employed, where specific precursor-to-product ion transitions are monitored, offering high accuracy and resistance to matrix interferences creative-proteomics.commdpi.com. Given this compound's molecular weight of 289.4 g/mol google.com, LC-MS/MS would be an ideal technique for its precise identification and quantification in various matrices, such as biological samples during pharmacokinetic studies or in formulations creative-proteomics.comnih.govnih.gov.

While specific detailed research findings or data tables for LC-MS/MS analysis of this compound are not widely available in public search results, the general principles of LC-MS/MS make it highly suitable for its characterization. For instance, similar methods have been developed for other immunosuppressants like tacrolimus (B1663567) and cyclosporine A, demonstrating the robustness of LC-MS/MS for such drug compounds bio-rad.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile organic compounds researchgate.netlibretexts.org. It combines gas chromatography for separation with mass spectrometry for detection and identification researchgate.net.

Principles and Application to this compound: For GC-MS analysis, a sample containing this compound would first be vaporized and introduced into a gas chromatography column. An inert carrier gas (e.g., helium) then carries the sample through the column, where compounds are separated based on their boiling points and interactions with the stationary phase researchgate.netlibretexts.org. Upon elution from the column, the separated this compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented researchgate.net. The resulting mass spectrum, showing the mass-to-charge ratios of the fragments, provides characteristic information for identification by comparison with spectral libraries researchgate.netwiley.com.

Given this compound's relatively high molecular weight (289.4 g/mol google.com), it might require chemical derivatization to increase its volatility and thermal stability before GC-MS analysis nih.gov. Derivatization involves chemically modifying the compound to make it more amenable to the GC environment, improving its chromatographic behavior and detection sensitivity. Common derivatization reactions include silylation, acylation, or alkylation, which can transform polar functional groups into less polar, more volatile derivatives.

GC-MS offers excellent sensitivity for volatile and semi-volatile compounds and is widely used for qualitative and quantitative analysis in various fields, including pharmaceutical analysis, environmental monitoring, and forensics researchgate.netlibretexts.org. If this compound can be suitably derivatized, GC-MS could provide complementary information to LC-MS/MS, particularly for purity assessment and the detection of volatile impurities or degradation products.

Computational and Theoretical Studies of Taclamine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.com. This method provides valuable insights into binding modes and potential therapeutic applications by simulating the atomic-level interactions between the ligand and the receptor openaccessjournals.com. Molecular dynamics (MD) simulations extend this analysis by simulating the dynamic behavior of molecular systems over time, allowing researchers to assess the stability of protein-ligand complexes and explore molecular interactions in a more realistic environment mdpi.commdpi.commdpi.com. While molecular docking and dynamics simulations are widely applied in drug discovery to identify potential drug candidates and analyze protein-ligand interactions openaccessjournals.com, specific research findings detailing the application of these computational methods for predicting target interactions of Taclamine were not identified in the conducted searches.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations are fundamental computational methods used to investigate the electronic structure and reactivity of molecules mdpi.commdpi.comlibretexts.org. These calculations, often employing methods such as Density Functional Theory (DFT), provide detailed information about a molecule's energy levels, charge distribution, and potential reaction pathways mdpi.comresearchgate.netrsc.org. Understanding the electronic structure is crucial for predicting a compound's chemical behavior, including its stability, acidity/basicity, and propensity to undergo specific reactions mdpi.combbc.co.uksavemyexams.com. While QC calculations are essential for gaining deep insights into molecular properties and predicting chemical reactivity rsc.orgaspbs.com, specific studies focusing on the quantum chemical analysis of this compound's electronic structure and reactivity were not found in the current search results.

Pharmacophore Modeling and Virtual Screening for Novel this compound Ligand Identification

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response simulations-plus.comfrontiersin.orgmedsci.org. A pharmacophore model serves as a 3D query to screen large databases of compounds in a process known as virtual screening simulations-plus.comfrontiersin.orgrsc.org. Virtual screening is an in silico technique that efficiently analyzes extensive chemical libraries to identify potential lead compounds with desired biological activities, significantly accelerating the drug discovery process by narrowing down the number of compounds for experimental testing simulations-plus.commedsci.org. Despite the utility of these methods in discovering novel ligands simulations-plus.commedsci.org, specific research applying pharmacophore modeling and virtual screening for the identification of novel this compound ligands was not identified in the performed searches.

Predictive Modeling for Absorption, Distribution, Metabolism (computational ADME)

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) refers to the in silico prediction of pharmacokinetic properties that determine how a drug is handled by the body technologynetworks.combiorxiv.orgnih.gov. These predictions are crucial in early drug discovery to identify and eliminate compounds with unfavorable pharmacokinetic profiles, thereby reducing the high attrition rates in drug development technologynetworks.combiorxiv.org. Computational ADME tools can estimate various parameters that influence a drug's performance and dosage technologynetworks.com.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling and simulation is a computational approach that uses physiological and biochemical parameters to predict the absorption, distribution, metabolism, and excretion of a compound in the body plos.orgnih.govmdpi.com. PBPK models are mechanistic, incorporating details about blood flow, organ volumes, tissue composition, and enzyme activities to simulate drug concentrations in various tissues and organs over time plos.orgnih.gov. This approach is particularly valuable for systematically investigating the effects of different parameters on drug pharmacokinetics and for translating in vitro and preclinical data to predict human pharmacokinetics plos.orgmdpi.com. While PBPK modeling is a powerful tool for predicting drug levels in different compartments and optimizing drug development mdpi.commetrumrg.com, specific PBPK modeling and simulation studies for this compound were not identified in the conducted searches.

Preclinical Research Methodologies and Models for Taclamine Investigation

In Vitro Pharmacological Assays for Taclamine Activity Evaluation

In vitro pharmacological assays are fundamental for probing the biological effects of compounds like this compound at a molecular and cellular level, offering insights into their interactions with specific biological targets. selvita.comqima-lifesciences.com

Cell-based assays are pivotal in assessing how a compound interacts with cellular receptors, leading to their activation or inhibition. These assays provide sensitive and robust readouts of specific pathway activation or inhibition. bioivt.comicosagen.com They are instrumental in determining a drug's affinity for a receptor, its ability to disrupt or promote endogenous ligand-receptor interactions, and to confirm receptor functionality. bioivt.com

Common readouts in cell-based assays include:

Calcium Flux Assays : Measure changes in intracellular calcium concentration, a common signaling pathway activated upon receptor stimulation, particularly for G protein-coupled receptors (GPCRs). bioivt.complos.orgmdpi.comnih.gov

Reporter Gene Assays : Provide sensitive and rapid signal output upon activation or inhibition of specific pathways, offering crucial mechanistic information in early drug discovery phases. bioivt.comnih.govprobiocdmo.com

Cell Proliferation Assays : Monitor the growth rate of cells over time, providing insights into a compound's effect on normal and diseased cell growth. bioivt.comcertisoncology.com

Receptor Internalization Assays : Evaluate the downregulation of receptor levels following activation or inhibition. plos.org

Chemotaxis Assays : Assess the inhibition of cell migration guided by specific ligands, relevant for receptors involved in cell trafficking. plos.org

These assays can be adapted to novel targets and can be run in high-throughput screening modes for hit finding and lead optimization. selvita.comicosagen.com

Assay TypePurposeTypical Readouts/Parameters
Calcium Flux AssaysAssess receptor activation (e.g., GPCRs)Intracellular Ca²⁺ concentration changes
Reporter Gene AssaysMeasure pathway activation/inhibitionLuminescence, fluorescence (reporter gene expression)
Cell Proliferation AssaysEvaluate impact on cell growthCell count, metabolic activity (e.g., MTT, MTS)
Receptor Internalization AssaysQuantify receptor downregulationSurface receptor levels (e.g., flow cytometry, ELISA)
Chemotaxis AssaysAssess inhibition of cell migrationNumber of migrated cells

Enzyme inhibition kinetic studies are critical for understanding how a compound modulates enzyme activity. numberanalytics.com These studies provide detailed insights into the binding mechanism and the potency of inhibition. numberanalytics.comlibretexts.org By measuring the effect of an inhibitor on enzyme activity across a range of concentrations, researchers can determine key kinetic parameters. numberanalytics.comlibretexts.org

Different types of enzyme inhibition (e.g., competitive, noncompetitive, uncompetitive) can be distinguished by analyzing kinetic data, often visualized using Lineweaver-Burk plots. libretexts.orgkhanacademy.orgnih.gov For instance, competitive inhibitors bind to the enzyme's active site, preventing substrate binding, while noncompetitive inhibitors bind to a different site, reducing the enzyme's catalytic efficiency. khanacademy.org The integrated Michaelis-Menten equation (IMME) methodology is considered superior for enzyme kinetic studies, especially when the reaction product itself is an enzyme inhibitor, providing more accurate kinetic models and constants. mdpi.com

In the context of tacrine-based compounds, which are often investigated as multi-target directed ligands for Alzheimer's disease, enzyme inhibition kinetic studies commonly focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.govnih.govmdpi.com

Inhibition TypeMechanismEffect on VmaxEffect on Km
CompetitiveInhibitor competes with substrate for active siteUnchangedApparent increase
NoncompetitiveInhibitor binds to a different site, affecting catalysisDecreasedUnchanged
UncompetitiveInhibitor binds only to the enzyme-substrate complexDecreasedApparent decrease

Given the complex, multifactorial etiology of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, the development of multi-target directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govmdpi.combrieflands.com MTDLs are designed to modulate multiple biological targets simultaneously, addressing various pathological pathways. nih.govmdpi.com

Assessment of multi-targeted ligands involves evaluating their activity against a panel of relevant biological targets. For tacrine-based MTDLs, which are often explored for Alzheimer's disease, common targets include:

Cholinesterases (AChE and BChE) : Inhibition of these enzymes is a primary strategy to boost cholinergic neurotransmission. nih.govnih.govmdpi.com

N-methyl-D-aspartate receptors (NMDARs) : Antagonistic activity against NMDARs is investigated to modulate excitotoxicity. nih.gov

Beta-amyloid (Aβ) modulation : Assessing the ability to modulate Aβ formation or aggregation. nih.gov

Oxidation resistance and metal chelation : Evaluating properties that combat oxidative stress and metal dyshomeostasis. nih.gov

In silico screening often precedes in vitro evaluations to predict favorable properties like CNS permeability and oral bioavailability. nih.gov Subsequent in vitro evaluations confirm inhibitory potency against various targets. nih.govmdpi.com

Advanced 3D cell culture models, including spheroids and organoids, represent a significant advancement over traditional 2D monolayer cultures in preclinical research. certisoncology.comnih.govsigmaaldrich.comthermofisher.com These models better mimic the complex cellular environment in vivo, including cell heterogeneity, differentiated phenotypes, and extracellular matrix (ECM) architecture, which are often lacking in 2D systems. certisoncology.comthermofisher.com

Key advantages and applications of 3D cell culture and organoid models:

Physiological Relevance : They closely recapitulate solid tissues and organs, exhibiting gene and protein expression signatures similar to those observed in vivo. certisoncology.comthermofisher.com

Mechanistic Studies : Highly advantageous for investigating therapeutic mechanisms and understanding disease pathophysiology. certisoncology.comoxfordglobal.com

Drug Screening : Used to identify compounds targeting specific cells (e.g., cancer cells) and for personalized medicine approaches by testing drug response in patient-derived models. nih.govsigmaaldrich.comthermofisher.comdrugtargetreview.com

Reduced Animal Use : These more complex in vitro models can provide more reliable information, potentially reducing the number of animals needed for preclinical research. certisoncology.comdrugtargetreview.com

Organ-on-a-chip models : A relatively new technology that integrates complex co-cultures of cells in microfluidic systems, mimicking tissue-tissue interfaces and dynamic physiological conditions. oxfordglobal.comdrugtargetreview.com

While specific applications of 3D cell culture and organoid models directly involving this compound are not detailed in the provided search results, these advanced methodologies are increasingly employed in the preclinical investigation of novel compounds, particularly those targeting complex biological systems like the CNS.

Multi-Targeted Ligand Assessment

In Vivo Preclinical Animal Models for Pharmacodynamic Studies of this compound Analogues

In vivo preclinical animal models are indispensable for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates, providing unique insights into complex biological systems that cannot be fully replicated in vitro. capes.gov.brmdpi.comnih.gov These studies are crucial for understanding how a compound behaves within a living organism and its pharmacological response. capes.gov.brselvita.comnih.gov

Rodent models (e.g., mice and rats) are widely used in preclinical research to investigate the CNS effects of drug candidates, including this compound analogues. medicilon.comselvita.commdpi.comnih.govucm.esght-guyane.frneuroscigroup.uspremierconsulting.comglobenewswire.com These models allow for the assessment of a compound's ability to cross the blood-brain barrier (BBB) and exert effects within the brain and spinal cord. nih.govnih.gov

Key aspects of investigating CNS effects in rodent models include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Integration of PK (drug absorption, distribution, metabolism, excretion) and PD (pharmacological response) data to understand drug disposition and action. capes.gov.brselvita.comnih.govnih.gov This often involves measuring drug and biomarker concentrations in brain tissue and plasma to determine brain-to-plasma ratios, indicating CNS penetration. For example, a tacrine-based compound (compound 5m) showed efficient CNS penetration in mice, with brain concentrations exceeding plasma levels (brain-to-plasma ratio 2.36). nih.gov

Behavioral Tests : A variety of behavioral tests are employed to assess neurological function, motor coordination, cognitive performance, and emotional states in rodents. Examples include:

Rotarod Test : Evaluates motor coordination and balance. ght-guyane.fr

Cylinder Test (Limb-use asymmetry test) : Assesses limb use and asymmetries during exploratory activity, often used in models of unilateral cerebral damage. ucm.es

Staircase Test : Measures fine motor skills and forelimb dexterity. ucm.es

Cognitive Tests : Such as spatial cognitive performance in mazes, to assess memory and learning deficits. ucm.es

Histological and Molecular Assessments : Post-mortem analysis of brain and spinal cord tissues to assess structural changes (e.g., myelination patterns), cellular populations (e.g., oligodendrocytes), and biomarker alterations indicative of drug effect. nih.govneuroscigroup.us

Disease Models : Rodent models are developed to mimic specific CNS disorders, such as neurodegenerative diseases (e.g., Alzheimer's disease models involving Aβ oligomers globenewswire.com) or dysmyelinating disorders (e.g., Pelizaeus Merzbacher disease models in rats nih.gov). These models help evaluate the therapeutic potential of compounds in relevant disease contexts.

Rodent Model ApplicationPurpose of StudyKey Assessments/Outcomes
PK/PD StudiesUnderstand drug disposition and pharmacological response in vivoBrain-to-plasma ratio, drug and biomarker concentrations in CNS tissues
Behavioral Tests (e.g., Rotarod, Cylinder, Staircase)Evaluate motor coordination, balance, limb use, fine motor skillsLatency to fall, limb preference, pellet retrieval success
Cognitive TestsAssess learning, memory, and cognitive functionPerformance in mazes (e.g., water maze, radial arm maze)
Histological/Molecular AnalysisExamine tissue pathology and molecular changesMyelination, neuronal integrity, gene/protein expression

Selection and Validation of Relevant Animal Models for this compound Research

The selection of relevant animal models for this compound research, like other drug candidates, is crucial for understanding its potential effects in a living system. Animal models are chosen to mimic specific aspects of human disease or physiological conditions relevant to the compound's intended therapeutic application nih.gov. In the context of this compound, which has been explored as a central nervous system (CNS) depressant and anti-inflammatory agent, rodent models have been utilized ncats.ioresearchgate.netresearchgate.netethernet.edu.etnih.gov.

For instance, preclinical models involving rats have been employed to investigate this compound's effects on brain neurochemistry. In such studies, this compound was observed to antagonize the turnover of noradrenaline and dopamine (B1211576) in the rat brain during immobilization stress, without affecting serotonin (B10506) turnover ncats.io. This indicates a specific interaction with catecholaminergic systems under stress conditions. The validation of these animal models typically involves demonstrating that the model accurately reflects key characteristics of the human condition (face validity), predicts therapeutic outcomes (predictive validity), and aligns with the underlying biological mechanisms of the disease (construct validity) ethernet.edu.et. However, it is important to note that this compound itself has been reported not to exhibit neuroleptic activity, distinguishing it from its thiophene (B33073) analogue, QM-7184, which does show such effects in rodents researchgate.netresearchgate.netethernet.edu.etnih.gov.

Translational Considerations from Animal Models to Broader Physiological Understanding

Translational considerations from animal models to broader physiological understanding are fundamental in drug development. The goal is to bridge the gap between preclinical findings and human relevance, ensuring that observations in animal models can inform and predict outcomes in humans nih.govfda.gov. This process involves careful evaluation of similarities and differences in physiology, pathology, and drug metabolism between the animal model and humans nih.govresearchgate.net.

Challenges in translating preclinical results often arise from differences in study design, the inherent limitations of animal models in fully replicating complex human diseases, and variations in drug responses across species nih.govresearchgate.netresearchgate.netchromatographytoday.com. For example, a treatment effective in young, healthy animals may not directly apply to elderly patients with multiple comorbidities chromatographytoday.com. To improve translatability, researchers aim to increase the rigor of preclinical studies, ensure adequate replication and group sizes, assess sex effects, and, where appropriate, test interventions in multiple disease-relevant models researchgate.net. While specific translational data for this compound is not publicly detailed, the observed neurochemical effects in rats would be critically evaluated for their relevance to human CNS function and potential therapeutic applications.

Preclinical Pharmacokinetic (PK) Studies of this compound

Absorption and Distribution Profiling in Preclinical Species

Absorption describes the movement of a drug from its site of administration into the systemic circulation, while distribution refers to its reversible transfer from the bloodstream into the various tissues and organs of the body dovepress.comdntb.gov.ua. In preclinical studies, absorption profiling often involves assessing oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation dntb.gov.ua. This can be influenced by factors such as gastrointestinal permeability, first-pass metabolism, and the drug's physicochemical properties dntb.gov.uanih.gov.

Distribution profiling evaluates how a drug spreads throughout the body, often quantified by its volume of distribution (Vd) dovepress.comdntb.gov.ua. Factors influencing distribution include lipid solubility, plasma protein binding, and the presence of physiological barriers like the blood-brain barrier dovepress.comnih.gov. For this compound, given its reported effects on the rat brain, studies would typically investigate its ability to cross the blood-brain barrier and its distribution into various brain regions ncats.io.

Metabolic Fate and Biotransformation Pathways in Preclinical Systems

Drug metabolism, or biotransformation, is the process by which the body chemically alters a drug, primarily to facilitate its elimination animalsocialaging-network.orgarchive.org. This typically occurs in two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) introduce or expose polar functional groups, and Phase II reactions (e.g., glucuronidation, sulfation, acetylation) involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules animalsocialaging-network.orgmdpi.comnih.gov. The liver is the primary site of drug metabolism, although other organs like the intestines, kidneys, and lungs can also contribute animalsocialaging-network.orgarchive.org.

Preclinical biotransformation studies aim to identify the major metabolites, the enzymes involved, and the metabolic pathways sahealth.sa.gov.au. This information is crucial for understanding potential active or toxic metabolites and for species comparison to assess the relevance of animal metabolism to humans dovepress.comsahealth.sa.gov.au. While specific metabolic pathways for this compound are not detailed in the provided search results, general preclinical studies would involve identifying its metabolites and the enzymes responsible for its biotransformation in relevant animal models.

Excretion Mechanisms in Preclinical Species

Excretion is the irreversible removal of a drug and its metabolites from the body nih.govdovepress.com. The primary routes of excretion are renal (urine) and hepatic (bile/feces) mdpi.com. Other routes, such as excretion through sweat, saliva, or breast milk, are generally less significant mdpi.com. Preclinical excretion studies typically involve collecting urine and fecal samples over time after drug administration to determine the routes and extent of elimination mdpi.com.

For example, studies on other compounds in rats have shown that drugs can be mainly eliminated by metabolism, with only a small percentage excreted unchanged in urine or feces mdpi.com. The plasma protein binding rate can also influence excretion, as highly bound drugs may have slower clearance mdpi.com. For this compound, preclinical excretion studies would involve similar methodologies to determine its primary elimination pathways and the rate at which it is removed from the body in animal models.

Bioanalytical Method Development for this compound Quantification in Biological Matrices

Bioanalytical method development is a critical step in preclinical and clinical drug development, focusing on designing, validating, and applying analytical techniques to accurately and reliably quantify drugs and their metabolites in biological matrices such as plasma, serum, blood, urine, and tissues chromatographytoday.comresolvemass.caeuropa.eufda.govresearchgate.netonlinepharmacytech.inforesearchgate.netresearchgate.net. The purpose is to ensure that the method is suitable for its intended use, providing precise and accurate results for pharmacokinetic and toxicokinetic studies nih.goveuropa.eufda.govresearchgate.net.

While specific bioanalytical methods developed for this compound are not detailed in the provided information, common techniques employed in bioanalysis include Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) resolvemass.canih.govresearchgate.netonlinepharmacytech.inforesearchgate.net. LC-MS/MS is widely considered the gold standard due to its high sensitivity, specificity, and ability to quantify small molecules and metabolites in complex biological samples resolvemass.canih.govresearchgate.netresearchgate.net.

Key considerations in bioanalytical method development include:

Reference Standards and Quality Control (QC) Samples : Ensuring the availability of well-characterized reference standards and preparing QC samples at various concentrations to assess method performance europa.eufda.gov.

Selectivity and Specificity : The ability of the method to unequivocally measure the analyte in the presence of endogenous matrix components and other co-administered drugs or metabolites chromatographytoday.comeuropa.eufda.gov.

Sensitivity : Determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured europa.eufda.gov.

Accuracy and Precision : Assessing the closeness of measured values to the true value (accuracy) and the reproducibility of measurements under the same conditions (precision) europa.eufda.gov.

Recovery : Evaluating the efficiency of the extraction procedure of the analyte from the biological matrix europa.eufda.gov.

Stability : Determining the stability of the analyte in the biological matrix under various storage and handling conditions europa.eufda.gov.

Matrix Effects : Addressing potential interference from endogenous components in the biological matrix that can affect ionization and signal intensity in mass spectrometry chromatographytoday.comonlinepharmacytech.info.

The development process involves optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic conditions to achieve efficient separation and accurate quantification chromatographytoday.comresearchgate.netonlinepharmacytech.info. Once developed, the method undergoes a formal validation process to demonstrate its suitability for the analysis of study samples europa.eufda.gov.

Emerging Research Frontiers and Methodological Advancements for Taclamine Studies

Nanotechnology Applications for Advanced Chemical Biology Research of Taclamine

Nanotechnology offers transformative tools for probing biological systems at a molecular level, providing enhanced precision, targeting capabilities, and real-time monitoring. While specific applications of nanotechnology directly involving this compound are not widely documented in current public literature, the general advancements in this field present clear avenues for future research into this compound.

Nanocarrier systems, such as liposomes, polymeric nanoparticles, and lipid-polymer hybrids, have revolutionized drug delivery by improving the bioavailability, stability, and targeted accumulation of therapeutic agents in specific tissues or cells within research models nih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.netmdpi.com. These systems are designed to overcome challenges associated with conventional drug administration, including non-specificity, rapid degradation, and adverse systemic effects nih.govmdpi.commdpi.com.

For a compound like this compound, leveraging nanocarriers could enable:

Enhanced Delivery Efficiency : Nanoparticles can encapsulate this compound, protecting it from premature degradation and improving its solubility, thereby increasing its effective concentration at desired biological targets in in vitro and in vivo research models nih.govnih.govmdpi.commdpi.com.

Targeted Distribution : By functionalizing nanocarriers with specific ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on target cells or within particular microenvironments, this compound could be delivered with greater precision nih.govmdpi.commdpi.com. This active targeting strategy could be crucial for studying this compound's effects in specific cell types or tissues, minimizing off-target interactions in complex biological systems nih.govresearchgate.netmdpi.com.

Controlled Release : Nanocarriers can be engineered to release their payload in a controlled or stimuli-responsive manner (e.g., pH, temperature, enzymatic activity), allowing for sustained exposure or localized release of this compound in research settings mdpi.comcyberleninka.ru.

The application of nanocarriers would be particularly valuable for investigating this compound's precise cellular uptake mechanisms, intracellular localization, and dose-response relationships within specific biological contexts, providing a more refined understanding than traditional delivery methods.

Nanosensors represent a powerful class of analytical tools capable of real-time, highly sensitive, and selective detection of chemical and biological molecules, as well as monitoring their interactions mdpi.comnih.govelifesciences.org. These miniature devices operate by converting molecular recognition events into measurable signals (e.g., optical, electrical, mechanical) mdpi.comelifesciences.org.

For this compound research, nanosensors could provide unprecedented insights into its dynamic behavior:

Real-time Interaction Monitoring : Nanosensors, including electrochemical biosensors, can be designed to monitor the binding kinetics and affinities of this compound with its potential biological targets (e.g., proteins, DNA, cellular components) in real-time mdpi.comnih.govfrontiersin.org. This capability would allow researchers to observe direct molecular engagement as it happens, providing kinetic data that is difficult to obtain with endpoint assays.

Cellular Response Profiling : Advanced nanosensor platforms, such as those integrating microfluidics with fluorescent nanosensor arrays, can profile drug-induced physicochemical changes on cell surfaces and within single cells, generating patterns that identify specific mechanisms of cellular response nih.govnih.gov. This could be instrumental in understanding how this compound influences cellular processes at a nuanced level.

High-Throughput Screening : The development of high-throughput nanosensor platforms can expedite the characterization of drug mechanisms, offering a rapid and effective way to screen this compound's interactions across various cellular contexts without extensive sample preparation nih.gov.

The ability of nanosensors to provide instantaneous readouts of molecular interactions and cellular changes would significantly accelerate the discovery and characterization phases of this compound research.

Nanocarrier Systems for Targeted Delivery in Research Models

Multi-Omics Approaches in this compound Mechanism Elucidation

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems, enabling a comprehensive understanding of how a compound perturbs cellular networks microbenotes.complos.org. For this compound, applying these integrated strategies would be crucial for deciphering its complex mechanism of action.

Proteomics involves the large-scale study of the entire set of proteins (the proteome) within a cell, tissue, or organism ipbs.fr. It provides insights into protein expression levels, post-translational modifications, protein-protein interactions, and cellular localization, which are direct indicators of cellular function and response elifesciences.orgipbs.frnih.govnih.govmdpi.com.

In the context of this compound research, proteomics could:

Identify Protein Targets : Mass spectrometry-based proteomics, including techniques like cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP), can identify direct protein targets that this compound binds to or modulates, by observing changes in protein thermal stability upon ligand binding elifesciences.orgmdpi.com.

Characterize Cellular Responses : Quantitative proteomics can reveal global changes in protein abundance and phosphorylation patterns in cells treated with this compound, providing a comprehensive map of the cellular pathways affected by the compound nih.govplos.orgnih.gov. This includes understanding how this compound influences processes like signal transduction, metabolism, and stress responses mdpi.comnih.govplos.org.

Elucidate Molecular Mechanisms : By comparing proteomic profiles before and after this compound exposure, researchers can pinpoint specific proteins or protein networks that are upregulated, downregulated, or modified, thereby elucidating the molecular mechanisms underlying its biological effects ipbs.frplos.org.

Proteomic analysis would be essential for moving beyond phenotypic observations to a detailed understanding of this compound's impact at the protein level.

Metabolomics is the systematic study of small-molecule metabolites within a biological system, representing the downstream output of genomic, transcriptomic, and proteomic activities plos.orgnih.gov. It provides a snapshot of the metabolic state and can reveal perturbed metabolic pathways in response to stimuli like drug exposure nih.govresearchgate.netmetaboanalyst.ca.

For this compound studies, metabolomics would be invaluable for:

Mapping Pathway Perturbations : By analyzing changes in metabolite levels using techniques like NMR spectroscopy or mass spectrometry, researchers can identify which metabolic pathways are altered by this compound nih.govresearchgate.netmetaboanalyst.ca. This can reveal the compound's influence on energy metabolism, amino acid biosynthesis, lipid metabolism, and other critical cellular processes plos.orgresearchgate.net.

Identifying Biomarkers : Metabolic profiling can uncover specific metabolic signatures or biomarkers associated with this compound's activity, which could be used to monitor its effects or predict responsiveness in research models plos.orgnih.govnih.gov.

Understanding Drug Metabolism : Metabolomics can also contribute to understanding how this compound itself is metabolized within biological systems, identifying its metabolic byproducts and their potential impact nih.gov.

The insights gained from metabolomics would complement proteomic data, providing a functional readout of this compound's influence on cellular biochemistry.

Transcriptomics is the study of the transcriptome, the complete set of RNA transcripts produced by an organism's genome under specific conditions microbenotes.com. It provides a comprehensive view of gene expression patterns, indicating which genes are actively being transcribed and at what levels microbenotes.com.

In this compound research, transcriptomics, particularly RNA sequencing (RNA-Seq), could:

Uncover Gene Expression Signatures : RNA-Seq allows for the high-throughput quantification of messenger RNA (mRNA) and non-coding RNA levels, providing a detailed profile of gene expression changes induced by this compound microbenotes.comtechnologynetworks.comkbase.usnih.govnih.govnih.govfrontiersin.org. This can reveal the transcriptional programs activated or suppressed by the compound.

Identify Affected Pathways : By analyzing differentially expressed genes, researchers can infer the biological pathways and cellular processes that are transcriptionally regulated by this compound microbenotes.comnih.govfrontiersin.orgfrontiersin.org. This can include pathways related to cell growth, differentiation, apoptosis, and immune response microbenotes.comnih.govnih.govfrontiersin.org.

Inform Mechanism of Action : Changes in gene expression can provide crucial clues about this compound's upstream signaling events and its impact on cellular regulatory networks, offering a foundational layer of understanding for its mechanism of action microbenotes.comnih.gov.

Integrating transcriptomic data with proteomic and metabolomic findings would provide a multi-layered understanding of this compound's effects, from gene regulation to protein function and metabolic output, offering a systems-level perspective on its chemical biology.

Integrated Multi-Omics Data Analysis for Systemic Insights

Integrated multi-omics data analysis involves combining diverse biological datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive and systemic understanding of biological processes and disease states nih.govpanomebio.comnih.gov. This approach allows researchers to overcome the limitations of analyzing single 'omics datasets in isolation, revealing novel interactions, pathways, and regulatory mechanisms that drive biological functions nih.gov.

The integration of multi-omics data is critical for understanding complex biological systems holistically nih.gov. By interweaving different 'omics profiles into a singular dataset, researchers can achieve deeper biochemical pathway coverage, enhance mechanistic insights, and improve biomarker discovery panomebio.com. For instance, combining transcriptomics with proteomics or metabolomics data can uncover critical regulatory pathways and networks nih.gov. This methodology is particularly valuable in identifying drug and target discovery opportunities, drug repurposing, and patient stratification jci.org. Multi-omics analyses can help pinpoint biological dysregulation to single reactions by measuring multiple analyte types within a pathway, thereby enabling the elucidation of actionable targets panomebio.com.

While the general utility of multi-omics in understanding complex biological systems and identifying therapeutic targets is well-established, specific published research detailing the application of integrated multi-omics data analysis for this compound to derive systemic insights was not found in the current search.

High-Throughput Screening and Automation in this compound Research

High-throughput screening (HTS) is a powerful methodology that enables the rapid assessment of a vast number of chemical, genetic, or pharmacological samples for biological activity bccresearch.comwikipedia.org. This approach has revolutionized drug discovery by significantly improving the efficiency of compound library screening, allowing millions of tests to be conducted quickly researchgate.netresearchgate.net. Automation is integral to HTS, utilizing robotics, liquid handling devices, and sophisticated data processing software to ensure accuracy, speed, and repeatability hudsonlabautomation.comdispendix.com.

HTS systems typically involve robotic microplate and labware handling, liquid handling systems for precise dispensing of reagents and test compounds, and sensitive detectors for assay readouts hudsonlabautomation.comdispendix.combmglabtech.com. Microplates, often with 96, 384, 1536, 3456, or 6144 wells, are used as the primary testing vessels, allowing for simultaneous testing of numerous compounds wikipedia.org. The benefits of automation in HTS include reduced human error, faster turnaround times, and increased cost-efficiency dispendix.com. HTS is commonly used as an initial step in drug discovery to identify "hits" or "leads" – compounds that exhibit the desired biological activity against a specific target bmglabtech.com.

While HTS and automation are widely employed in the pharmaceutical industry to accelerate drug discovery, specific research findings or data tables detailing the use of high-throughput screening and automation in the context of this compound research were not identified in the current literature search.

Advanced Imaging Techniques in Preclinical Studies

Advanced imaging techniques play a fundamental role in preclinical studies, providing non-invasive means to visualize biological processes, assess disease progression, and monitor the effects of potential therapeutic compounds in vivo fredhutch.orgnih.gov. These techniques offer detailed characterization of tissue properties and molecular mechanisms, which is crucial for translational research.

A diverse array of imaging modalities is utilized in preclinical research, including:

Magnetic Resonance Imaging (MRI): Provides detailed anatomical, functional, and metabolic information about tissues. Advanced MRI sequences, such as perfusion, diffusion, and susceptibility-weighted imaging, are valuable tools for characterizing tumors and distinguishing between treatment effects and disease progression nih.govnih.gov.

Micro-Computed Tomography (micro-CT): Offers high-resolution 3D anatomical imaging, particularly useful for visualizing bone structures and other dense tissues fredhutch.org.

Optical Imaging: Includes techniques like fluorescence and bioluminescence imaging, which are highly sensitive for detecting specific molecular events or cell populations, often utilizing reporter genes or fluorescent probes fredhutch.org.

Ultrasound Imaging: Provides real-time imaging with high spatial resolution, useful for visualizing soft tissues and blood flow fredhutch.org.

Positron Emission Tomography (PET): Utilizes radiotracers to visualize and quantify metabolic activity or receptor expression, offering insights into physiological and pathological processes nih.gov.

These advanced imaging techniques enable researchers to gain a deeper understanding of disease mechanisms and evaluate the efficacy of new compounds in living organisms before human trials fredhutch.orgnih.gov. However, specific research findings or data tables illustrating the direct application of advanced imaging techniques in preclinical studies focused on this compound were not identified in the current search.

Conclusion and Future Directions in Taclamine Research

Synthesis of Current Academic Understanding of Taclamine

This compound (PubChem CID: 76968506) is a chemical compound characterized by its molecular formula C21H23N and a molecular weight of 289.4 g/mol . nih.gov Its IUPAC name is (1S,8S)-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene. nih.gov

Current academic understanding identifies this compound as a psychotropic agent, demonstrating actions characteristic of anti-anxiety drugs in experimental animal models. cdnsciencepub.com While its thiophene (B33073) analogue, QM-7184, exhibits a neuroleptic profile and potent alpha-adrenoceptor blocking activity, this compound itself does not display neuroleptic effects. nih.gov Research suggests this compound's potential as a pharmaceutical agent is contingent upon its capacity to interact with specific biological targets, such as enzymes, receptors, or ion channels, which could elicit therapeutic outcomes. ontosight.ai Ongoing research efforts include preclinical studies aimed at assessing its efficacy, toxicity, and pharmacokinetic properties. ontosight.ai

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
PubChem CID76968506 nih.gov
Molecular FormulaC21H23N nih.gov
Molecular Weight289.4 g/mol nih.gov
IUPAC Name(1S,8S)-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene nih.gov
InChIKeyBFHGFZIDLRXFJE-PMACEKPBSA-N nih.gov
XLogP34.4 nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the documented psychotropic and anxiolytic properties of this compound, significant knowledge gaps persist regarding its precise molecular targets and the intricate mechanisms through which it exerts its effects. cdnsciencepub.comontosight.ai The full spectrum of its biological activities beyond its observed psychotropic actions remains largely underexplored. ontosight.ai Publicly available information on its detailed pharmacodynamics and pharmacokinetics is limited, warranting further investigation into how the compound is absorbed, distributed, metabolized, and excreted, and how it interacts with biological systems over time. ontosight.ai A deeper understanding of the structure-activity relationships that govern this compound's specific biological interactions is also crucial. Furthermore, comparative studies at a molecular level with established anxiolytic agents could provide invaluable insights into its unique pharmacological profile and potential advantages.

Prospective Methodological Innovations in this compound Research

Future research into this compound stands to benefit significantly from the application of advanced methodological innovations across various scientific disciplines:

Advanced Synthetic Methodologies: Given the complex pentacyclic structure of this compound, the development of novel and more efficient synthetic routes is paramount. nih.gov This includes exploring green chemistry approaches to enhance sustainability and expanding the synthetic toolbox available to medicinal chemists. nih.govmdpi.com Techniques such as photoredox chemistry could offer new avenues for challenging transformations in this compound synthesis. molport.com

Computational Chemistry and Artificial Intelligence (AI): The integration of computational chemistry, molecular modeling, and AI-driven approaches can accelerate the discovery process. These tools can predict how this compound interacts with potential biological targets, aiding in the elucidation of its mechanism of action and guiding the rational design of new derivatives with improved properties. labmanager.comopenaccessjournals.com

High-Throughput Screening (HTS) and DNA-Encoded Libraries (DEL): These powerful screening technologies can be employed to rapidly assess large libraries of this compound derivatives against a wide array of biological targets, potentially uncovering novel activities or confirming existing ones with greater efficiency. molport.com

Chemoproteomics and Activity-Based Protein Profiling (ABPP): To directly address the knowledge gap in this compound's mechanism of action, chemoproteomic strategies and ABPP can be utilized to identify the specific protein targets that this compound binds to within complex biological systems. researchgate.net

Omics Approaches: Comprehensive 'omics' studies, including genomics, proteomics, and metabolomics, can provide a holistic understanding of the broader cellular and systemic effects of this compound, facilitating the identification of biomarkers associated with its activity and therapeutic response. rsc.orgacs.org

Broader Implications for Chemical Biology and Medicinal Chemistry Fields

Research into this compound carries broader implications that extend beyond the compound itself, impacting the fields of chemical biology and medicinal chemistry in several key ways:

Understanding Anxiolytic Mechanisms: A thorough elucidation of this compound's mechanism of action could significantly contribute to a deeper understanding of the neurobiological pathways implicated in anxiety disorders. This knowledge may pave the way for the development of novel therapeutic strategies for these conditions. cdnsciencepub.com

Drug Discovery and Development: As a compound with reported psychotropic activity, continued research on this compound could lead to the identification of new lead compounds for central nervous system (CNS) disorders. Such discoveries have the potential to yield therapeutic agents with enhanced efficacy or reduced side effects compared to currently available drugs. ontosight.aiacs.org

Chemical Probe Development: Should the specific biological targets of this compound be definitively identified, the compound could be developed into a valuable chemical probe. These probes are indispensable tools in chemical biology for studying and modulating specific biological processes, thereby advancing our understanding of complex biological systems at a molecular level. researchgate.netnih.govsne-chembio.ch

Advancement of Synthetic Chemistry: The inherent challenges associated with the synthesis of complex molecules like this compound can serve as a catalyst for innovation in synthetic organic chemistry. This can lead to the development of new reactions, methodologies, and strategies that are broadly applicable to other drug discovery efforts and the synthesis of diverse chemical entities. nih.gov

Reinforcement of Interdisciplinary Research: Investigating a multifaceted compound like this compound inherently necessitates collaborative efforts across various scientific disciplines, including synthetic chemistry, chemical biology, pharmacology, and computational science. This reinforces the critical importance and synergistic nature of interdisciplinary research in modern drug discovery. acs.orgconstructor.universitystrath.ac.uk

Q & A

Q. What experimental design considerations are critical when establishing reproducible synthesis protocols for Taclamine?

Methodological Answer:

  • Variable Isolation : Narrow the scope to 2–3 key reaction parameters (e.g., temperature, catalyst type, solvent polarity) to reduce confounding factors .
  • Validation Protocol : Include control experiments with literature-reported conditions and cross-validate purity using HPLC and NMR, ensuring spectral matches with published data .
  • Data Transparency : Document all procedural deviations (e.g., stirring speed, humidity) in supplementary materials to enable replication .

Q. How should researchers design in vitro assays to evaluate this compound’s primary pharmacological activity?

Methodological Answer:

  • Dose-Response Calibration : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify EC50/IC50 values, with triplicate measurements to assess variability .
  • Benchmarking : Compare results against structurally analogous compounds with known mechanisms to contextualize potency .
  • Negative Controls : Include solvent-only and enzyme-inactivated conditions to rule out assay interference .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported pharmacokinetic (PK) parameters of this compound across species?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate PK datasets (e.g., Cmax, t½) from preclinical studies into a standardized matrix, normalizing for variables like dosing regimen and analytical methods .
  • Multivariate Regression : Test species-specific covariates (e.g., liver enzyme activity, body mass) to identify outliers and adjust bioavailability predictions .
  • Sensitivity Analysis : Quantify how interspecies metabolic differences (e.g., CYP450 isoform expression) impact parameter variability .

Q. How can computational models address gaps in predicting this compound’s metabolite interactions?

Methodological Answer:

  • Hybrid Modeling : Combine DFT (density functional theory) for reaction pathway prediction with machine learning (e.g., random forests) to prioritize high-risk metabolites .
  • Validation Against In Vivo Data : Cross-check computational outputs with radiolabeled metabolite tracking in rodent models to refine binding affinity algorithms .
  • Limitation Mitigation : Address model overfitting by training on diverse datasets spanning multiple compound classes .

Data Analysis and Interpretation

Q. What strategies reconcile conflicting toxicity profiles of this compound in hepatic vs. renal cell lines?

Methodological Answer:

  • Tissue-Specific Omics Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed genes (DEGs) linked to organ-specific stress pathways .
  • Dose-Time Dependency : Analyze LC50 shifts across exposure durations (24h vs. 72h) to distinguish acute cytotoxicity from cumulative damage .
  • Mechanistic Hypothesis Testing : Use siRNA knockdown of candidate DEGs (e.g., Nrf2, NF-κB) to validate their role in toxicity divergence .

Literature and Reproducibility

Q. How to systematically evaluate the reliability of published this compound studies for meta-research?

Methodological Answer:

  • Quality Scoring Matrix : Assign weights to criteria like sample size (n ≥ 3), blinding, and conflict-of-interest disclosures .
  • Reproducibility Index : Replicate key experiments (e.g., receptor binding assays) and quantify success rates using standardized protocols .
  • Bias Assessment : Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to flag underpowered studies or selective reporting .

Methodological Tables

Research Stage Critical Parameters Validation Tools Evidence ID
SynthesisCatalyst purity, reaction yieldHPLC, NMR, XRD
PharmacokineticsCmax, AUC, t½LC-MS/MS, compartmental modeling
Toxicity ScreeningIC50, apoptosis markersFlow cytometry, transcriptomics

Q. Guidelines for Researchers

  • Gap Identification : Use systematic reviews to map understudied areas (e.g., this compound’s effects on mitochondrial DNA) .
  • Ethical Compliance : Obtain institutional approval for in vivo work and adhere to ARRIVE guidelines for animal reporting .
  • Data Sharing : Deposit raw spectra, pharmacokinetic curves, and code in repositories like Zenodo or Figshare to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.